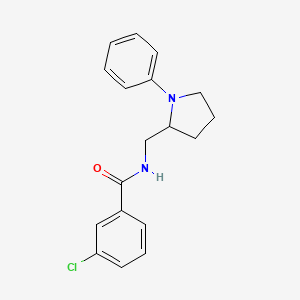![molecular formula C20H23N3O4 B2985506 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate CAS No. 1240858-28-9](/img/structure/B2985506.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of carbamates and has been studied extensively for its biological properties.
Wirkmechanismus
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate inhibits the activity of AChE by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. The compound also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been reported to have neuroprotective effects and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In addition, the compound has been shown to exhibit anti-inflammatory activity and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has several advantages for laboratory experiments. It is a potent and selective inhibitor of AChE, which makes it a useful tool for studying cholinergic neurotransmission. The compound is also stable and easy to synthesize. However, its solubility in aqueous solutions is limited, which can be a limitation for certain experiments.
Zukünftige Richtungen
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has several potential future directions for research. One area of interest is the development of novel AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. The compound could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, the synthesis of analogs of the compound could lead to the discovery of new compounds with improved biological properties.
Synthesemethoden
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate involves the reaction of 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid with cyanocyclopentylcarbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting compound is purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has been studied for various biological activities. It has been shown to exhibit potent inhibitory activity against the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been used as therapeutic agents for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c21-14-20(9-1-2-10-20)22-17(24)13-27-19(26)12-15-5-7-16(8-6-15)23-11-3-4-18(23)25/h5-8H,1-4,9-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWCZOWWNANQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)CC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)







![N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985437.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)
![N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2985439.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2985442.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2985443.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)